molecular formula C22H19N3O5S B2698250 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one CAS No. 307541-70-4

5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2698250
CAS No.: 307541-70-4
M. Wt: 437.47
InChI Key: HKDLXRAJPWSUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Chemosensor Development

The compound has been utilized in the development of novel fluorescent chemosensors. For instance, a study by Khan (2020) focused on the synthesis of a related compound, which demonstrated significant potential as a fluorescent chemosensor for metal ions, particularly for the detection of Fe3+ ions. This application is significant in analytical chemistry for the detection and quantification of metal ions in various samples (Khan, 2020).

Antiproliferative and Antimicrobial Properties

Gür et al. (2020) explored the biological activities of Schiff bases derived from compounds with a 1,3,4-thiadiazole core, related to the compound . These compounds demonstrated potential in DNA protection against oxidative stress and showed strong antimicrobial activity against certain bacteria. Additionally, they exhibited cytotoxicity against various cancer cell lines, indicating potential applications in cancer research and treatment (Gür et al., 2020).

Synthesis and Characterization of Heterocycles

The compound's structure lends itself to the synthesis and characterization of various heterocyclic compounds. Labanauskas et al. (2001) synthesized related compounds demonstrating anti-inflammatory activity. This synthesis and the subsequent biological evaluation highlight the compound's utility in developing new pharmaceuticals with potential therapeutic benefits (Labanauskas et al., 2001).

Properties

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-12-4-6-13(7-5-12)19(26)17-18(14-8-9-15(29-2)16(10-14)30-3)25(21(28)20(17)27)22-24-23-11-31-22/h4-11,18,26H,1-3H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWKYXAATRLNTH-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=CS3)C4=CC(=C(C=C4)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=CS3)C4=CC(=C(C=C4)OC)OC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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